Functional Shift from NOS Inhibition to Potent GPCR (5-HT2C) Activity Relative to 7-Nitroindazole
7-Nitro-1H-indazol-6-OL exhibits a distinct biological profile compared to its parent compound, 7-nitroindazole (7-NI). While 7-NI is a selective inhibitor of neuronal nitric oxide synthase (nNOS) with an in vitro IC50 of 0.71 μM , the addition of the 6-hydroxyl group in 7-Nitro-1H-indazol-6-OL introduces potent activity at the human 5-HT2C receptor. It functions as an antagonist, inhibiting serotonin-induced inositol monophosphate accumulation in HEK293 cells [1]. This represents a fundamental functional shift from enzyme inhibition to GPCR modulation, highlighting a key point of differentiation for research applications.
| Evidence Dimension | Primary Biological Target and Functional Activity |
|---|---|
| Target Compound Data | Antagonist activity at human 5-HT2C receptor |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): Inhibitor of neuronal Nitric Oxide Synthase (nNOS) |
| Quantified Difference | Qualitative difference: Target shift from NOS enzyme to 5-HT2C GPCR. |
| Conditions | 7-Nitro-1H-indazol-6-OL: HEK293 cells expressing human 5HT2C receptor, assessed by inhibition of serotonin-induced inositol monophosphate accumulation via FRET assay [1]. 7-NI: In vitro assay on rat nNOS . |
Why This Matters
This difference dictates that 7-Nitro-1H-indazol-6-OL is a tool for probing serotonergic pathways, whereas 7-NI is a tool for studying nitric oxide signaling in neuronal tissues.
- [1] BindingDB. (n.d.). Assay in Summary_ki: ChEMBL_1526361 (CHEMBL3637422). View Source
